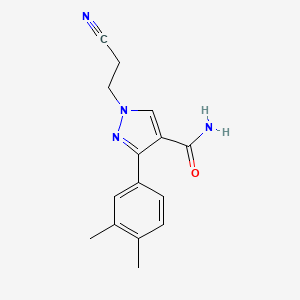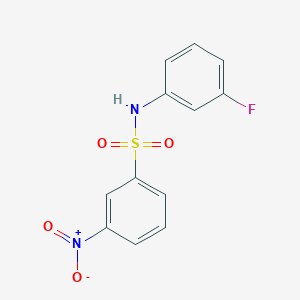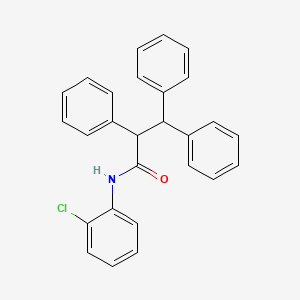![molecular formula C21H20O4 B4979376 3-[(allyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B4979376.png)
3-[(allyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(allyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid is a chemical compound that belongs to the class of cyclobutane carboxylic acids. This compound has gained attention due to its potential applications in various scientific research fields.
Wirkmechanismus
The exact mechanism of action of 3-[(allyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer growth. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 3-[(allyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid exhibits anti-inflammatory and analgesic effects. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. This compound has been investigated for its potential use in the treatment of various inflammatory and cancer-related conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-[(allyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid in lab experiments is its potential to exhibit anti-inflammatory and anti-cancer properties. However, one of the limitations is the lack of understanding of its exact mechanism of action. Further research is needed to fully understand the potential applications of this compound in various scientific research fields.
Zukünftige Richtungen
There are several future directions for the research of 3-[(allyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid. One potential direction is the investigation of its potential use in the treatment of various inflammatory and cancer-related conditions. Another direction is the synthesis of analogs of this compound to improve its potency and selectivity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Conclusion:
In conclusion, 3-[(allyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid is a chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound in various scientific research fields.
Synthesemethoden
The synthesis of 3-[(allyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid involves the reaction of 2,4-diphenylcyclobutanone with allyl chloroformate in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified through column chromatography to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
3-[(allyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has potential applications in various scientific research fields such as medicinal chemistry, drug discovery, and material science. This compound has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has also been investigated for its potential use as a building block for the synthesis of other compounds.
Eigenschaften
IUPAC Name |
2,4-diphenyl-3-prop-2-enoxycarbonylcyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-2-13-25-21(24)19-16(14-9-5-3-6-10-14)18(20(22)23)17(19)15-11-7-4-8-12-15/h2-12,16-19H,1,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZNRLIEFLFCHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1C(C(C1C2=CC=CC=C2)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(3-pyridinyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B4979303.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4979311.png)
![5-{5-chloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4979317.png)
![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B4979322.png)
![4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]morpholine](/img/structure/B4979329.png)
![3-[1'-(4-methoxyphenyl)-1,4'-bipiperidin-4-yl]-N-(3-methylphenyl)propanamide](/img/structure/B4979334.png)

![N-({[2-(4-biphenylyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4979358.png)
![{2-[1-(dimethylamino)ethyl]phenyl}(phenyl)methanol hydrochloride](/img/structure/B4979359.png)



![4-butyl-6-chloro-7-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4979397.png)